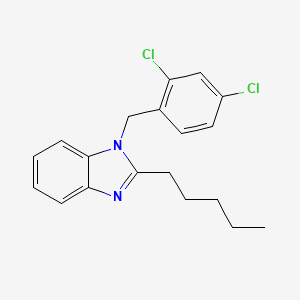
4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,3-dioxol-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to cyclization under acidic conditions to yield the desired dioxol-2-one ring structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The dioxol-2-one ring can be reduced to form diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Scientific Research Applications
4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one involves its interaction with various molecular targets. The compound’s methoxy groups and dioxol-2-one ring structure allow it to participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxol-2-one ring.
Indole Derivatives: Share similar aromatic ring structures and biological activities.
Quinazolinone Derivatives: Possess similar pharmacological properties and applications in medicinal chemistry.
Uniqueness
4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one is unique due to its specific dioxol-2-one ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4,5-bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C19H18O7/c1-21-13-7-5-11(9-15(13)23-3)17-18(26-19(20)25-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
InChI Key |
UHGADBFWGGROAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC(=O)O2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzyl)-6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11484342.png)
![N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B11484344.png)

![1-(4-methylphenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484355.png)
![Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11484366.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11484372.png)
![4-({[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-2(1H)-one](/img/structure/B11484373.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484394.png)
![Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11484402.png)
![5-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde](/img/structure/B11484409.png)
![2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11484411.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2-cyclohexyl-2,3-dihydro-5-(methoxymethyl)-7-methyl-1-(phenylmethyl)-](/img/structure/B11484413.png)
![1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11484417.png)
![Propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11484420.png)
